![molecular formula C19H30N2O2 B247445 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine
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Overview
Description
4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, also known as F13640, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of morpholine derivatives, which have been shown to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antihistaminic effects.
Mechanism Of Action
The exact mechanism of action of 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act through the modulation of several neurotransmitter systems, including the opioid, serotonin, and noradrenergic systems. 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain perception, as well as the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. It has also been shown to produce sedative effects, which may limit its potential therapeutic use.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine in laboratory experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. However, its sedative effects may limit its potential use in behavioral studies, as well as its potential therapeutic use.
Future Directions
There are several potential future directions for the study of 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine. One area of interest is the development of more potent and selective analogs of 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, as well as its potential use in the treatment of anxiety and depression.
Synthesis Methods
The synthesis of 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 4-methoxybenzyl chloride in the presence of a piperidine catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain a pure compound.
Scientific Research Applications
4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to possess potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, 4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been investigated for its potential use in the treatment of anxiety and depression.
properties
Product Name |
4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine |
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Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C19H30N2O2/c1-15-12-21(13-16(2)23-15)18-8-10-20(11-9-18)14-17-4-6-19(22-3)7-5-17/h4-7,15-16,18H,8-14H2,1-3H3 |
InChI Key |
FISVOPPNAGRPSW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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